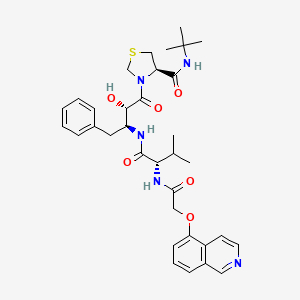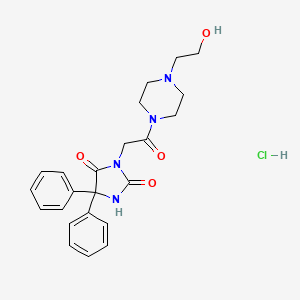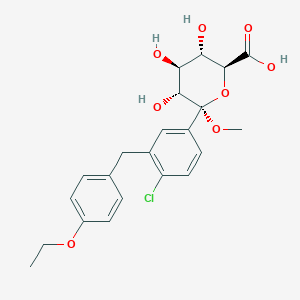
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester is a hydroxy fatty acid ester derived from linoleic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester typically involves the enzymatic conversion of linoleic acid. One method involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of linoleic acid, followed by reduction to yield the hydroxy derivative . The optimal reaction conditions for this enzymatic process include a pH of 8.5, a temperature of 15°C, and the presence of acetone and Tween 80 as solvents .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes using recombinant lipoxygenase enzymes. These enzymes are capable of converting large quantities of linoleic acid into the desired hydroxy fatty acid ester with high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto derivative.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Keto derivatives.
Reduction: Saturated hydroxy fatty acid esters.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biolubricants and bio-based materials.
Wirkmechanismus
The mechanism of action of (10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound’s hydroxy group allows it to act as a ligand for these receptors, modulating their activity and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features.
(9R,10E,12R,13R,15Z)-9,12,13-Trihydroxy-10,15-octadecadienoic acid: A tri-hydroxy derivative with additional hydroxyl groups.
Uniqueness
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester is unique due to its specific stereochemistry and the presence of both hydroxy and ester functional groups. This combination of features contributes to its distinct bioactive properties and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69257-16-5 |
|---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+/t18-/m0/s1 |
InChI-Schlüssel |
WRXGTVUDZZBNPN-GJHUJFKISA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


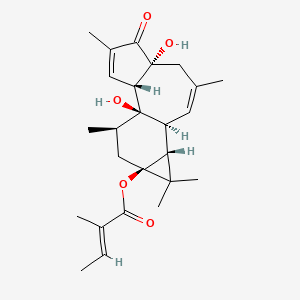
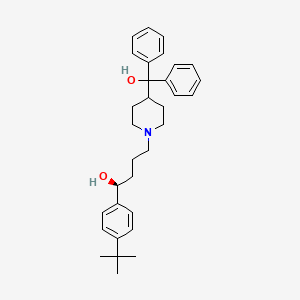

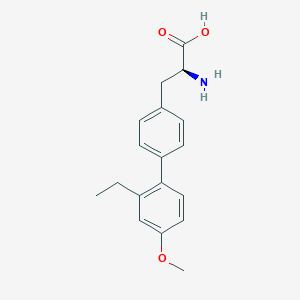

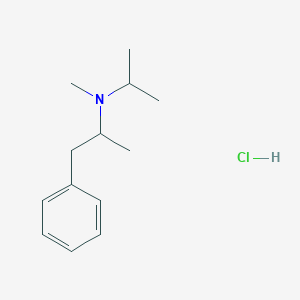
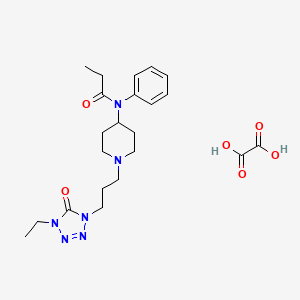
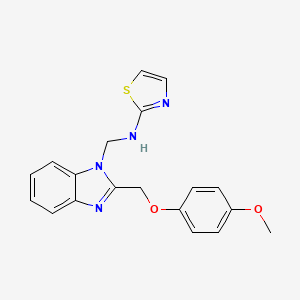
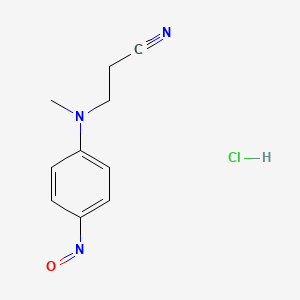
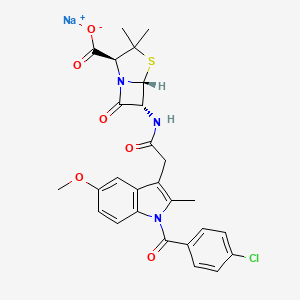
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
